2-Propyl-4,5-dihydrothiazole
Overview
Description
2-Propyl-4,5-dihydrothiazole is a sulfur-containing heterocyclic organic compound . Its molecular formula is C6H11NS and it has a molecular weight of 129.23 g/mol .
Synthesis Analysis
The synthesis of 2-Propyl-4,5-dihydrothiazole and similar compounds often involves the interaction of isothiocyanates with other compounds . For instance, the interaction of 1,2-dibromo-3-isothiocyanatopropane with some pyrazoles resulted in a one-step and rather mild method for the preparation of the corresponding 1,3-thiazoline bromomethyl derivatives .Molecular Structure Analysis
The molecular structure of 2-Propyl-4,5-dihydrothiazole consists of a five-membered ring containing nitrogen and sulfur atoms . The structure of this compound was confirmed by X-ray diffraction investigation .Chemical Reactions Analysis
Thiazole rings, such as the one in 2-Propyl-4,5-dihydrothiazole, have many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . The condensation of 4-bromomethyl coumarin with 4,5-dihydrothiazole-2-thiol in anhydrous K2CO3 using absolute ethanol as a solvent afforded the final products .Physical And Chemical Properties Analysis
2-Propyl-4,5-dihydrothiazole has a molecular weight of 129.23 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available literature.Scientific Research Applications
Antibacterial Applications
2-Propyl-4,5-dihydrothiazole and its analogues have demonstrated significant antibacterial activities. For instance, compounds such as (S)-2-(2′-hydroxyphenyl)-4-hydroxy-methyl-4,5-dihydrothiazole and (R)-2-(2′-hydroxyphenyl)-4-hydroxymethyl-4,5-dihydro-thiazole showed notable inhibition against various bacteria, including Ralstonia solanacearum and Bacillus cereus. The effectiveness of these compounds is influenced by the presence of electron-donating and electron-withdrawing groups, particularly the 2′-hydroxy group on the aryl substituent of the 4,5-dihydrothiazole analogues (Tan et al., 2015).
Anti-Tumor Applications
2-Propyl-4,5-dihydrothiazole has been utilized in the synthesis of analogues of marine anti-tumor agents like curacin A. These analogues are synthesized through a concise, multigram synthesis of (4R)-2-[(1′R,2′S)-1′,2′-methano-3′-(tert-butyldiphenylsiloxy)propyl]-4-hydroxymethyl-4,5-dihydrothiazole. This process is instrumental in the production of various analogues of the anti-mitotic agent curacin A (Martin et al., 1999).
Applications in Modulating Nitric Oxide Synthase
Compounds derived from 2-Propyl-4,5-dihydrothiazole, such as N-benzyl- and N-phenyl-2-amino-4,5-dihydrothiazoles and thioureas, have been evaluated for their potential in inhibiting the isoforms of nitric oxide synthase (NOS). This inhibition is significant for therapeutic applications in several diseases, including cancer. Certain compounds displayed modest inhibitory activity against rat neuronal NOS and human inducible NOS (Goodyer et al., 2003).
Anticonvulsant Activities
A novel series of 2,3-dihydrothiazole derivatives exhibited potent anticonvulsant activity. Although initially synthesized as potential antimicrobial and antihypertensive agents, their significant anticonvulsant properties were recognized in studies (Omar et al., 1984).
Antifungal Activities
Several 2-aryl-4,5-dihydrothiazole analogues have shown promising antifungal activities. Compounds like (R)-2-aryl-4,5-dihydrothiazole-4-carboxylic acid derivatives have demonstrated moderate to good antifungal effects against various fungi, suggesting their potential as lead structures for developing new antifungal agents (Liu et al., 2015).
Future Directions
Thiazole-bearing compounds like 2-Propyl-4,5-dihydrothiazole have been the focus of medicinal chemists in order to develop novel therapeutic agents for a variety of pathological conditions . The current research may draw the attention of medicinal chemists to find new leads, which may later be translated into new drugs .
properties
IUPAC Name |
2-propyl-4,5-dihydro-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NS/c1-2-3-6-7-4-5-8-6/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOHLKSYCRUXPJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NCCS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70177758 | |
Record name | Thiazole, 4,5-dihydro-2-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70177758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propyl-4,5-dihydrothiazole | |
CAS RN |
23185-09-3 | |
Record name | Thiazole, 4,5-dihydro-2-propyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023185093 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiazole, 4,5-dihydro-2-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70177758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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